
Beryllium--vanadium (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beryllium–vanadium (2/1) is a compound consisting of two parts beryllium and one part vanadium. Beryllium is a lightweight metal known for its high stiffness, thermal stability, and resistance to corrosion. Vanadium, on the other hand, is a transition metal known for its ability to form stable compounds and its use in strengthening steel. The combination of these two metals results in a compound with unique properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of beryllium–vanadium (2/1) can be achieved through various synthetic routes. One common method involves the use of spark plasma sintering technique. This method includes the following steps:
Material Proportioning: The appropriate amounts of beryllium and vanadium are measured and mixed.
Sintering: The mixture is subjected to spark plasma sintering, which involves applying a pulsed electric current to the powder mixture under pressure. This process significantly shortens the sintering time and allows for low-temperature sintering, which helps in maintaining the properties of the metals.
Polishing: The sintered material is then polished to achieve the desired surface finish.
Industrial Production Methods
In industrial settings, the production of beryllium–vanadium (2/1) often involves large-scale sintering processes. The use of advanced techniques such as spark plasma sintering ensures efficient production with minimal energy consumption and high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
Beryllium–vanadium (2/1) undergoes various chemical reactions, including:
Oxidation: Both beryllium and vanadium can react with oxygen to form oxides.
Reduction: Vanadium can be reduced from its higher oxidation states to lower ones using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one element is replaced by another in the compound.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents under controlled conditions.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed
Oxidation: Beryllium oxide (BeO) and vanadium oxides (V2O5, VO2).
Reduction: Lower oxidation state vanadium compounds.
Substitution: New compounds with substituted elements.
Aplicaciones Científicas De Investigación
Beryllium–vanadium (2/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Medicine: Investigated for its potential use in medical devices and treatments due to its biocompatibility.
Mecanismo De Acción
The mechanism by which beryllium–vanadium (2/1) exerts its effects involves the coordination of beryllium and vanadium ions with various biomolecules. Beryllium ions, for example, can interact with proteins and other biomolecules, leading to changes in their structure and function . Vanadium ions can participate in redox reactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Beryllium–titanium (2/1): Similar in terms of lightweight and high strength but differs in its chemical reactivity and applications.
Vanadium–chromium (2/1): Shares some properties with beryllium–vanadium (2/1) but has different oxidation states and reactivity.
Uniqueness
Beryllium–vanadium (2/1) is unique due to its combination of high strength, low weight, and resistance to oxidation and radiation. These properties make it particularly valuable in high-performance applications such as aerospace and nuclear industries.
Propiedades
Número CAS |
37195-71-4 |
|---|---|
Fórmula molecular |
Be2V |
Peso molecular |
68.9659 g/mol |
InChI |
InChI=1S/2Be.V |
Clave InChI |
OXMGAFVJAVMKOA-UHFFFAOYSA-N |
SMILES canónico |
[Be].[Be].[V] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



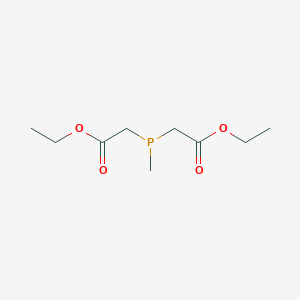
-lambda~5~-phosphane](/img/structure/B14659523.png)
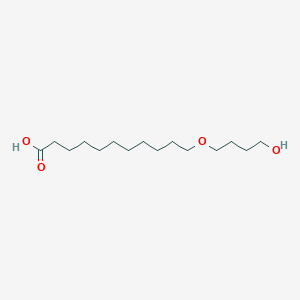
![Trimethyl[(trichlorogermyl)oxy]silane](/img/structure/B14659536.png)
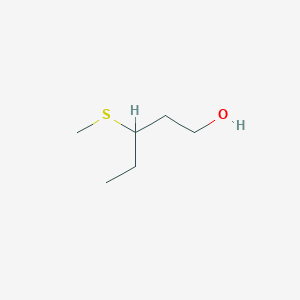

![2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole](/img/structure/B14659552.png)
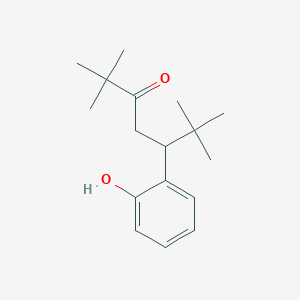
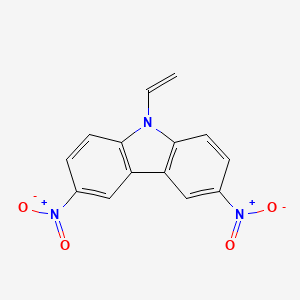
![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione](/img/structure/B14659571.png)
![5H-imidazo[1,2-b]indazole](/img/structure/B14659583.png)
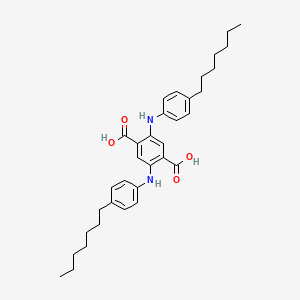
![[Bis(2-hydroxyethyl)amino]methyl diethyl phosphite](/img/structure/B14659593.png)
